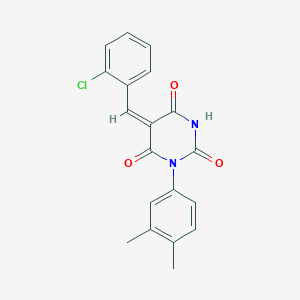
5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound with potential applications in scientific research. This compound is also known as CC-115 and is a novel inhibitor of the protein kinase mTOR, which plays a critical role in regulating cell growth and proliferation.
Mécanisme D'action
CC-115 is a potent and selective inhibitor of mTOR kinase activity. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. CC-115 inhibits both mTORC1 and mTORC2, leading to a reduction in the phosphorylation of downstream targets such as p70S6K and AKT. This results in a decrease in protein synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
CC-115 has been shown to have potent anti-tumor activity in preclinical models of various cancers, including breast cancer, ovarian cancer, and glioblastoma. In addition, CC-115 has been shown to enhance the anti-tumor activity of other cancer therapies, leading to improved outcomes in preclinical models. CC-115 has also been shown to have anti-inflammatory effects, as it inhibits the activation of the NLRP3 inflammasome, a key mediator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CC-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of mTOR kinase activity, which makes it a valuable tool for studying the role of mTOR in various cellular processes. CC-115 has also been shown to have anti-tumor and anti-inflammatory effects, which make it a useful compound for studying cancer and inflammation. However, CC-115 has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on mTOR activity. In addition, CC-115 has not been extensively studied in humans, which limits its clinical applicability.
Orientations Futures
There are several potential future directions for research on CC-115. One area of interest is the development of combination therapies that include CC-115 and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the study of CC-115 in combination with immunotherapies, which may enhance the anti-tumor immune response. Additionally, further research is needed to understand the effects of CC-115 on mTOR activity in different cell types and in different disease contexts. Finally, the development of more potent and selective mTOR inhibitors based on the structure of CC-115 may lead to improved therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of CC-115 involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate and ammonium acetate to yield 5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of CC-115 has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
CC-115 has potential applications in scientific research, particularly in the field of cancer research. The protein kinase mTOR is a key regulator of cell growth and proliferation, and its dysregulation has been implicated in the development and progression of various cancers. CC-115 has been shown to inhibit mTOR activity, leading to a reduction in cell proliferation and tumor growth. In addition, CC-115 has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-7-8-14(9-12(11)2)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYROGZXVFQGFQL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)

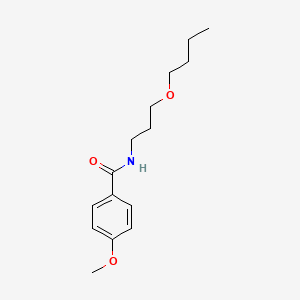
![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)
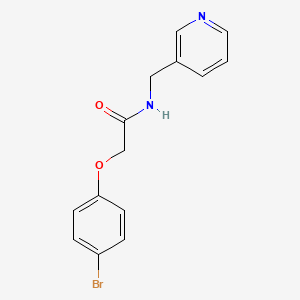
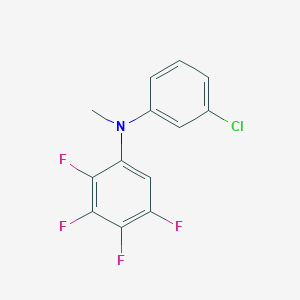
![1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine](/img/structure/B4894433.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
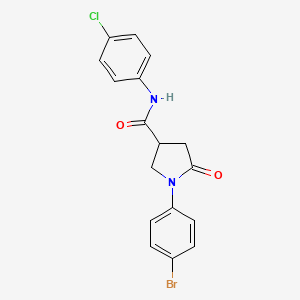
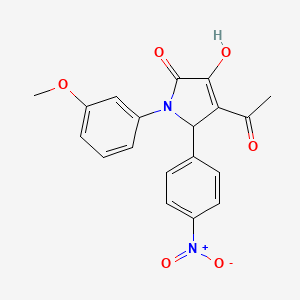
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4894444.png)
![4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)